molecular formula C10H6F3NO2S B2673623 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 2416230-70-9

3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2673623
CAS No.: 2416230-70-9
M. Wt: 261.22
InChI Key: MQYJGWMVAHRYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Reaction Conditions: Typically carried out under anhydrous conditions with the presence of a base to deprotonate the intermediate and facilitate the nucleophilic substitution.

  • Carboxylation

      Reagents: Carbon dioxide (CO2) or carboxylating agents.

      Reaction Conditions: High-pressure CO2 conditions or the use of carboxylating reagents in the presence of a catalyst.

  • Industrial Production Methods

    Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis

    • Construction of Thieno[2,3-b]pyridine Core

        Starting Materials: Pyridine derivatives and thiophene derivatives.

        Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts to facilitate the formation of the thieno[2,3-b]pyridine ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

        Conditions: Typically carried out in acidic or basic aqueous solutions.

        Products: Oxidized derivatives, potentially modifying the methyl group or the thiophene ring.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Conditions: Anhydrous conditions to prevent hydrolysis of the reducing agent.

        Products: Reduced derivatives, such as alcohols or amines.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Conditions: Typically carried out under anhydrous conditions with a base to facilitate nucleophilic substitution.

        Products: Substituted derivatives, depending on the nucleophile used.

    Common Reagents and Conditions

      Oxidizing Agents: KMnO4, CrO3.

      Reducing Agents: LiAlH4, NaBH4.

      Nucleophiles: Halides, amines, thiols.

      Conditions: Anhydrous, acidic, or basic conditions depending on the reaction type.

    Scientific Research Applications

    Chemistry

    In chemistry, 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for drug development. Studies have explored its use in developing anti-inflammatory, anticancer, and antimicrobial agents.

    Industry

    In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices and sensors.

    Mechanism of Action

    The mechanism of action of 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate biological pathways, leading to therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

      3-Methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

      5-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the thieno ring, affecting its structural and functional properties.

      3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a thieno[2,3-b]pyridine core.

    Uniqueness

    The presence of both the trifluoromethyl group and the thieno[2,3-b]pyridine core in 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid imparts unique electronic and steric properties, enhancing its potential in various applications compared to similar compounds.

    Properties

    IUPAC Name

    3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6F3NO2S/c1-4-6-2-5(10(11,12)13)3-14-8(6)17-7(4)9(15)16/h2-3H,1H3,(H,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MQYJGWMVAHRYPH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=C1C=C(C=N2)C(F)(F)F)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H6F3NO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    261.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.